2,2'-(Cyclobutane-1,1-diyl)diacetic acid

Description

Structural Significance of Geminal Diacetic Acid Moieties on Cyclobutane (B1203170) Scaffolds

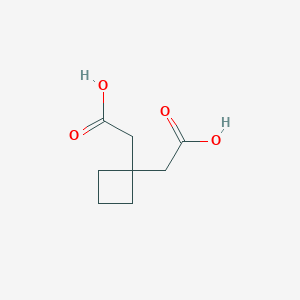

The defining feature of 2,2'-(cyclobutane-1,1-diyl)diacetic acid is the presence of two acetic acid groups attached to the same carbon atom of the cyclobutane ring. This "geminal" arrangement imposes significant steric and electronic constraints on the molecule. The cyclobutane ring itself is known for its puckered conformation, and the bulky diacetic acid substituents further influence this geometry. This fixed spatial orientation is a key attribute, providing a rigid and well-defined scaffold for constructing more complex molecular architectures.

The carboxylic acid groups are the primary sites of reactivity, capable of forming hydrogen bonds and participating in ionic interactions. The cyclobutane ring acts as a rigid framework that dictates the spatial orientation of these functional groups, thereby influencing the molecule's reactivity and its interactions with other molecules.

Contextualization within the Broader Family of Cyclobutane Dicarboxylic Acids

This compound is part of a larger family of cyclobutane dicarboxylic acids, which differ in the substitution pattern of the carboxylic acid groups on the cyclobutane ring. Other members of this family include 1,2-cyclobutanedicarboxylic acid and 1,3-cyclobutanedicarboxylic acid, each with its own distinct stereoisomers (cis and trans). nih.govnist.govnih.gov

The seemingly subtle difference in the placement of the carboxylic acid groups leads to significant variations in their chemical and physical properties. For instance, the intramolecular distance and relative orientation of the carboxyl groups are different in each isomer, which in turn affects their ability to form intramolecular hydrogen bonds, chelate metal ions, and act as monomers in polymerization reactions. For example, cyclobut-1-ene-1,2-dicarboxylic acid exhibits an intramolecular hydrogen bond that influences its stereoselectivity in Diels-Alder reactions. rsc.org In contrast, the geminal arrangement in this compound prevents such intramolecular interactions between the carboxyl groups, making them both available for intermolecular bonding, a crucial feature for supramolecular assembly and polymer synthesis.

Table 1: Comparison of Cyclobutane Dicarboxylic Acid Isomers

| Compound | CAS Number | Molecular Formula | Key Structural Feature |

| This compound | 1075-98-5 | C8H12O4 | Geminal diacetic acid groups on a single carbon. bldpharm.com |

| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | C6H8O4 | Geminal dicarboxylic acid groups directly on the ring. nih.govmerckmillipore.com |

| cis-1,2-Cyclobutanedicarboxylic acid | 1461-94-5 | C6H8O4 | Carboxylic acid groups on adjacent carbons, same side. nih.gov |

| trans-1,2-Cyclobutanedicarboxylic acid | Not available | C6H8O4 | Carboxylic acid groups on adjacent carbons, opposite sides. |

| cis-1,3-Cyclobutanedicarboxylic acid | Not available | C6H8O4 | Carboxylic acid groups on opposite carbons, same side. |

| trans-1,3-Cyclobutanedicarboxylic acid | Not available | C6H8O4 | Carboxylic acid groups on opposite carbons, opposite sides. |

Contemporary Relevance in Organic Synthesis, Materials Science, and Supramolecular Chemistry

The unique structural attributes of this compound have made it a valuable tool in several areas of modern chemistry.

Organic Synthesis: In organic synthesis, it serves as a versatile building block for creating more intricate molecules. The two carboxylic acid groups can be readily converted into other functional groups like esters and amides, allowing for the construction of complex molecular frameworks. For instance, related cyclobutane dicarboxylic acids are used in the synthesis of chiral scaffolds for polyfunctional chemical platforms. researchgate.net

Materials Science: In materials science, this compound and its analogs are gaining attention as monomers for the synthesis of novel polymers. The rigid cyclobutane unit can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. researchgate.net Research on other cyclobutane dicarboxylic acids has shown their potential in producing polyesters with competitive properties to conventional plastics. rsc.orgdntb.gov.ua Specifically, the semi-rigid nature of the cyclobutane ring is a desirable quality for creating new green polymer applications. nih.govnih.gov

Supramolecular Chemistry: The ability of the two carboxylic acid groups to participate in hydrogen bonding makes this compound an excellent candidate for constructing supramolecular assemblies. These self-assembled structures, held together by non-covalent interactions, have potential applications in areas such as drug delivery and catalysis. A related compound, 1,1-cyclobutanedicarboxylic acid, is used as a ligand to prepare metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. sigmaaldrich.com The use of cyclobutane dicarboxylic acids in MOFs demonstrates their utility in creating highly ordered, functional materials. osti.gov

Table 2: Applications of Cyclobutane Dicarboxylic Acid Derivatives

| Application Area | Specific Use | Compound Family |

| Polymer Chemistry | Monomer for polyesters | Cyclobutane diacids and diols researchgate.netrsc.orgdntb.gov.ua |

| Supramolecular Chemistry | Ligand for Metal-Organic Frameworks (MOFs) | 1,1-Cyclobutanedicarboxylic acid sigmaaldrich.comosti.gov |

| Organic Synthesis | Chiral scaffolds | Polyfunctional cyclobutane β-amino acids researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(carboxymethyl)cyclobutyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-6(10)4-8(2-1-3-8)5-7(11)12/h1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONQUGXTXFELHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595716 | |

| Record name | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-98-5 | |

| Record name | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(carboxymethyl)cyclobutyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2,2 Cyclobutane 1,1 Diyl Diacetic Acid

Carboxylic Acid Group Derivatization

The carboxylic acid moieties are the primary sites of reactivity, undergoing typical reactions such as esterification, amide formation, and reduction.

2,2'-(Cyclobutane-1,1-diyl)diacetic acid readily undergoes esterification with various alcohols in the presence of an acid catalyst to form the corresponding diesters. A common example is the reaction with ethanol (B145695) to produce diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate. orgsyn.orgnih.gov This transformation is a standard method for protecting the carboxylic acid groups or for modifying the physical and chemical properties of the parent molecule.

The synthesis of related cyclobutane (B1203170) dicarboxylate esters, such as dimethyl cyclobutane-1,2-dicarboxylate, is also well-documented. nist.govchemicalbook.com These esters are valuable intermediates in the synthesis of more complex molecules. The table below lists some common ester derivatives of cyclobutane dicarboxylic acids.

| Compound Name | CAS Number | Molecular Formula |

| Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate | 51008-00-5 | C12H20O4 |

| Dimethyl cyclobutane-1,2-dicarboxylate | 3396-20-1 | C8H12O4 |

| cis-Cyclobutane-1,2-dicarboxylic acid | 1461-94-5 | C6H8O4 |

This table presents data on common ester derivatives of cyclobutane dicarboxylic acids.

The carboxylic acid groups of this compound can be converted to amides through reaction with amines, often facilitated by coupling agents. This reaction is fundamental in the synthesis of various compounds, including those with potential biological activity. nih.govdiva-portal.org The formation of amide bonds from carboxylic acids and amines is a widely studied transformation in organic chemistry. core.ac.uk

The synthesis of carboxy-cyclobutane isomers can be achieved through methods involving amide bond formation and subsequent hydrolysis. rsc.org This highlights the utility of amide derivatives as key intermediates.

The carboxylic acid groups of this compound can be reduced to their corresponding primary alcohols, yielding 2,2'-(cyclobutane-1,1-diyl)diethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The resulting diols are versatile intermediates for the synthesis of other functional groups and for the construction of more complex molecular architectures. The reduction of related diones to diols using biocatalysts has also been explored, offering a stereoselective route to chiral diols. mdpi.com

The synthesis of various cyclobutane-1,2-diols from the corresponding dicarbonyl compounds has been reported, demonstrating the accessibility of these diol structures. researchgate.net

While the primary focus is often on the reactions of the carboxylic acid groups, the cyclobutane ring itself can be subject to oxidative modifications, although this is less common for this compound under typical conditions. However, the general principle of oxidizing cyclobutane derivatives to yield other functional groups is a known transformation in organic chemistry.

Cyclobutane Ring-Specific Reactivity

The cyclobutane ring, with its inherent ring strain, imparts specific reactivity to the molecule.

The thermal stability of cyclobutane-containing compounds can be influenced by the substituents on the ring. In some cases, thermal energy can induce cycloaddition reactions. nih.gov For certain cyclobutane derivatives, controlled thermal degradation can lead to specific cleavage of the cyclobutane ring, offering a pathway for recyclable materials. For instance, a thermoset developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid demonstrated thermocleavability at high temperatures, allowing for the recovery of the starting materials. rsc.org This process involves the splitting of the cyclobutane ring in the polymer backbone. rsc.org

Strain-Induced Transformations

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.com The internal C-C-C bond angles of approximately 90° deviate substantially from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain. masterorganicchemistry.comlibretexts.org Additionally, the eclipsing interactions between adjacent hydrogen atoms contribute to torsional strain. masterorganicchemistry.comlibretexts.org The total ring strain in cyclobutane is approximately 26.3 kcal/mol, making it significantly less stable than cyclohexane. masterorganicchemistry.com

This inherent strain serves as a thermodynamic driving force for reactions that can relieve it. While stable under normal conditions, the cyclobutane moiety in derivatives can undergo transformations under thermal or photochemical induction. For instance, thermal [2+2] cycloadditions are a known method for forming cyclobutane rings, and the reverse reaction, a retro-[2+2] cycloaddition or cycloreversion, can occur at high temperatures to cleave the ring. researchgate.netresearchgate.netresearchgate.net In some polymer systems incorporating a cyclobutane-1,2-dicarboxylic acid unit, the ring was found to be thermally cleavable at high temperatures, demonstrating a strain-induced transformation that can be utilized for creating recyclable materials. researchgate.net For this compound, such transformations could potentially lead to the formation of alkene-containing products, although specific studies on this particular compound are not prevalent.

Table 1: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Strain Type(s) |

|---|---|---|

| Cyclopropane | 27.6 | Angle, Torsional |

| Cyclobutane | 26.3 | Angle, Torsional |

| Cyclopentane | 6.2 | Torsional |

| Cyclohexane | 0.1 | Minimal |

Data sourced from general organic chemistry principles. masterorganicchemistry.com

Selective Ring-Opening Reactions

The strain within the cyclobutane ring makes it susceptible to selective ring-opening reactions, which can be a valuable strategy in synthetic chemistry. Ring-opening metathesis polymerization (ROMP) is a powerful technique that utilizes this reactivity. researchgate.netsciforum.net Studies on related cyclobutene (B1205218) derivatives have shown interesting selectivity. For example, cyclobutene-1-carboxylate esters undergo ring opening upon treatment with a ruthenium catalyst but are resistant to homopolymerization. nih.gov This suggests that the electronic nature of the substituents plays a critical role in the subsequent propagation steps. The rate of ring-opening is also proportional to the ring strain of the system. nih.gov

Another pathway for selective ring-opening involves the cleavage of C-C bonds through different mechanisms. The ring-opening of bicyclo[1.1.0]butanes (BCBs), which are structurally related to cyclobutanes, provides a reliable method for synthesizing functionalized cyclobutane derivatives through selective cleavage of the central bond. nih.gov For a molecule like this compound, selective ring-opening could potentially be initiated by activating the carboxylic acid groups or by using transition metal catalysts, leading to linear or larger cyclic structures.

Stereochemical Aspects of Reactions Involving the Cyclobutane Moiety

The rigid, puckered conformation of the cyclobutane ring introduces significant stereochemical considerations in its reactions. The substituents on the ring can adopt specific spatial arrangements that influence the stereochemical outcome of synthetic transformations.

Intramolecular Rearrangements (e.g., Sigmatropic Shifts)

Intramolecular rearrangements can alter the connectivity and stereochemistry of the cyclobutane core. Sigmatropic rearrangements, which involve the concerted migration of a sigma-bond across a pi-system, are a class of pericyclic reactions governed by orbital symmetry rules. While specific studies on sigmatropic shifts in this compound are not prominent, related systems demonstrate the feasibility of such transformations. For instance, highly reactive ruthenium carbene complexes have been shown to undergo nih.govnih.gov-sigmatropic rearrangements. nih.gov The functional groups on the side chains of this compound could potentially be modified to create substrates for similar rearrangements, leading to novel molecular architectures.

Nucleophilic Addition and Substitution on Cyclobutane Derivatives

The reactivity of this compound is heavily influenced by its carboxylic acid groups. These groups can be converted into other functionalities, such as esters or amides, which can then undergo further reactions. Nucleophilic acyl substitution is a fundamental reaction of these derivatives. For example, the transesterification of methyl or ethyl esters with various alcohols can be catalyzed by oxometallic species like oxotitanium acetylacetonate, proceeding in high yields. nih.gov This allows for the introduction of diverse functional groups onto the side chains of the core molecule.

Furthermore, nucleophilic addition reactions can target the cyclobutane ring itself, especially in activated systems. The α-selective ring-opening of bicyclo[1.1.0]butanes with O-, S-, and N-nucleophiles is a powerful method for creating 1,1,3-functionalized cyclobutanes. nih.gov

Acid-Base Chemistry and Derivatization Patterns

The two carboxylic acid groups are the primary sites for acid-base reactions and are the handles for most derivatization strategies.

The acidity of the carboxylic acid protons is a key chemical property. For related vicinal cyclobutane dicarboxylic acids, the pKa values are typically in the range of 3–4. The pKa of a carboxylic acid is influenced by the electronic effects of its molecular framework. wikipedia.org In general, the lower the pKa, the stronger the acid. libretexts.org The two acidic protons of this compound will have two distinct pKa values (pKa1 and pKa2).

Table 3: Typical pKa Values for Carboxylic Acids

| Acid | pKa in Water |

|---|---|

| Acetic Acid | 4.76 |

| Chloroacetic Acid | 2.87 |

| Dichloroacetic Acid | 1.25 |

| Oxalic Acid (pKa1) | 1.27 |

| Oxalic Acid (pKa2) | 4.27 |

This table provides reference pKa values to contextualize the acidity of dicarboxylic acids. gwu.eduwikipedia.orglibretexts.org

The most common derivatization patterns involve reactions of the carboxylic acid groups.

Esterification: The reaction with alcohols, typically under acidic catalysis (Fischer esterification), yields the corresponding diesters, such as Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate. researchgate.netsciforum.net These esters can serve as intermediates for further synthesis. researchgate.net

Amidation: Reaction with amines, often using coupling agents or after conversion to a more reactive species like an acid chloride, produces diamides. mdpi.comresearchgate.net

Polymerization: As a diacid, it can serve as a monomer in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. nih.gov This leverages the rigid cyclobutane core as a building block for new materials. nih.gov

Advanced Characterization Techniques for 2,2 Cyclobutane 1,1 Diyl Diacetic Acid and Its Derivatives

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the intricate molecular architecture of 2,2'-(cyclobutane-1,1-diyl)diacetic acid and its analogues.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer insights into the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For instance, in a related compound, trans-cyclobutane-1,2-dicarboxylic acid, the proton signals can be assigned to specific positions on the cyclobutane (B1203170) ring. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing spin-spin coupling between neighboring protons, which is essential for confirming the structure of complex molecules. nih.gov High-resolution COSY spectra, in particular, can reveal connectivities over multiple bonds, aiding in the definitive identification of metabolites and other complex structures. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the case of macrocyclic alkanes isolated from torbanite, single peaks in the ¹³C spectra indicated the presence of single types of carbon atoms, confirming their macrocyclic structure. cas.cn

Table 1: Representative NMR Data for Cyclobutane Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| trans-Cyclobutane-1,2-dicarboxylic acid | ¹H | 3.446 | - | - | CH | chemicalbook.com |

| trans-Cyclobutane-1,2-dicarboxylic acid | ¹H | 2.173 | - | - | CH₂ | chemicalbook.com |

| 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) | ¹H | 9.31 | d | 1.8 | Imidazole H | mdpi.com |

| 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) | ¹H | 5.53-5.45 | m | - | Cyclobutane CH | mdpi.com |

| 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) | ¹H | 5.28-5.20 | m | - | Cyclobutane CH | mdpi.com |

Note: 'd' denotes a doublet and 'm' denotes a multiplet.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to deduce its structure through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the mass of the original molecule. docbrown.info For carboxylic acids, characteristic fragmentation patterns include the loss of an OH group (M-17) or a COOH group (M-45). libretexts.org

In the mass spectrum of cyclobutane, the molecular ion peak appears at an m/z of 56. docbrown.info Fragmentation of the cyclobutane ring can lead to various smaller ions. For instance, the loss of a hydrogen atom results in a peak at m/z 55, and further loss of hydrogen atoms can produce ions at m/z 54 down to 50. docbrown.info High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule and its fragments. mdpi.comnih.gov

Table 2: Key Mass Spectrometry Fragmentation Data for Related Compounds

| Compound Class | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments | Reference |

| Cyclobutane | 56 | 55, 41, 28 | Loss of H, C₂H₅, and C₂H₄ | docbrown.info |

| Short-chain Carboxylic Acids | Variable | M-17, M-45 | Loss of OH, Loss of COOH | libretexts.org |

| Aliphatic Aldehydes | Variable | M-1, M-29, M-41 | Loss of H, CHO, C₃H₅ | miamioh.edu |

| Aliphatic Ketones | Strong | Variable | α-cleavage is primary fragmentation | miamioh.edu |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. mdpi.com These techniques are highly sensitive to the functional groups present in a molecule. For carboxylic acids, the IR spectra typically show a very broad O-H stretching band and a strong C=O stretching band. dtic.milrsc.org

Studies on cyclobutanecarboxylic acid have shown that the crystalline state spectra are best interpreted in terms of a hydrogen-bonded dimer structure. dtic.mil The presence of the cyclobutane ring can be confirmed by characteristic absorption bands, although their intensities can vary. dtic.mil In dilute solutions, evidence for conformational isomerism has been observed for some cyclobutane carboxylic acids. rsc.org Raman spectroscopy, often used in conjunction with IR, provides information about non-polar bonds and symmetric vibrations. rsc.org

Table 3: Characteristic Vibrational Frequencies for Cyclobutane Carboxylic Acids

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Compound Class | Reference |

| O-H Stretch (H-bonded) | ~3000 (broad) | Strong | Carboxylic Acid Dimers | dtic.mil |

| C-H Stretch | 2850-3000 | Medium-Strong | Alkanes | mdpi.com |

| C=O Stretch | 1700-1725 | Strong | Carboxylic Acid Dimers | dtic.mil |

| C-O Stretch / O-H Bend | 1210-1320 | Medium | Carboxylic Acids | mdpi.com |

| Cyclobutane Ring Modes | Multiple regions | Variable | Cyclobutane derivatives | dtic.mil |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. springernature.com Single-crystal XRD analysis can provide detailed information on bond lengths, bond angles, and the conformation of the cyclobutane ring. For instance, the crystal structure of cyclobut-1-ene-1,2-dicarboxylic acid revealed an intramolecular hydrogen bond. rsc.org Powder XRD is used to identify the crystalline phases present in a bulk sample and can indicate the degree of crystallinity. nih.gov For example, powder XRD results for poly-α-truxillates, polymers containing cyclobutane rings, indicated that they are semi-crystalline materials. nih.gov

The conformation of the cyclobutane ring itself, whether puckered or planar, and the dihedral angles can be accurately determined. nih.gov High-level ab initio calculations can complement experimental XRD data to provide a more complete understanding of the molecular structure. nih.gov

Thermal Analysis Methods (TGA, DSC) for Phase Transitions and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability, phase transitions, and decomposition of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. researchgate.net It provides information about decomposition temperatures and the composition of the material. For example, the thermal decomposition of some pharmaceutical compounds has been studied in stages, with specific mass losses corresponding to the elimination of particular molecular fragments. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net This technique is used to determine melting points, glass transition temperatures (Tg), and the enthalpy of phase transitions. researchgate.net For polymers containing cyclobutane rings, DSC can reveal information about their crystallinity and the effect of additives on their thermal properties. researchgate.net

Table 4: Illustrative Thermal Analysis Data for Related Material Classes

| Material | Technique | Observation | Temperature (°C) | Interpretation | Reference |

| Glibenclamide (GBD) | DTA | Endothermic Peak | 173.75 | Melting | nih.gov |

| Glibenclamide (GBD) | TGA | First Stage Mass Loss (28.54%) | 185 - 286.60 | Decomposition | nih.gov |

| Glimepiride (GMP) | TGA | Onset of Decomposition | ~198 | Thermal Stability Limit | nih.gov |

| Pineapple Leaf Fibre (PALF) Reinforced HIPS | DSC | Glass Transition (Tg) | 105 - 106 | Polymer Chain Mobility | researchgate.net |

| Pineapple Leaf Fibre (PALF) Reinforced HIPS | DSC | Melting Temperature | 151 - 152 | Crystalline to Amorphous Transition | researchgate.net |

Microscopy Techniques for Surface-Bound Molecular Architectures (e.g., STM, AFM)

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the arrangement of molecules on a surface at the nanoscale. These methods are particularly relevant for studying self-assembled monolayers (SAMs) of this compound derivatives on various substrates.

Scanning Tunneling Microscopy (STM): STM can image the self-assembly of long-chain molecules at a liquid-solid interface, providing insights into surface-adsorbate interactions and the resulting molecular arrangement. acs.org It is sensitive enough to differentiate chemical functional groups within these films. acs.org

Atomic Force Microscopy (AFM): AFM can be used to measure the forces between a probe and a surface, providing information about surface properties such as acidity. utexas.edu For carboxylic acid-terminated SAMs, AFM has been used to study the effect of pH on the surface charge. utexas.edu Conductive AFM can also be employed to measure the electrical transport through molecular monolayers. nih.gov

Computational and Theoretical Studies on 2,2 Cyclobutane 1,1 Diyl Diacetic Acid Systems

Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These approaches are essential for understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. DFT calculations are well-suited for determining the ground state properties of organic molecules, including those with strained ring systems like cyclobutane (B1203170).

For a molecule such as 2,2'-(Cyclobutane-1,1-diyl)diacetic acid, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. The puckered nature of the cyclobutane ring is a key structural feature that DFT can accurately model. In studies of related cyclobutane derivatives, DFT has been used to investigate the stereoisomers and optimized geometries. For instance, calculations on a tetrasubstituted cyclobutane ring system isolated from Psoralea plicata seeds used the B3LYP hybrid functional to optimize the stereoisomers. chemscene.com Similarly, DFT calculations have been instrumental in studying the reaction mechanisms of cyclobutane derivatives, such as the stereoretentive formation of cyclobutanes from pyrrolidines, where the M06-2X functional was used.

A typical output of DFT calculations for this compound would include the optimized Cartesian coordinates of each atom, the total electronic energy, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Representative Ground State Properties of a Cyclobutane Derivative Calculated using DFT

| Property | Calculated Value |

| Total Electronic Energy | Varies with functional and basis set |

| HOMO Energy | Typically negative, e.g., -6.5 eV |

| LUMO Energy | Typically near zero or slightly positive, e.g., -0.2 eV |

| HOMO-LUMO Gap | ~6.3 eV |

| Dipole Moment | Dependent on molecular symmetry |

Note: The values in this table are illustrative and based on typical DFT calculations for organic molecules. Actual values for this compound would require specific calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.

High-level ab initio calculations have been extensively used to study the structure and ring-puckering properties of the parent cyclobutane molecule. These studies have revealed the coupling between the ring-puckering and CH₂-rocking motions and have provided accurate estimates of the inversion barrier of the cyclobutane ring. For this compound, ab initio methods could be used to obtain benchmark data for its geometric parameters and relative energies of different conformers. The choice of ab initio method and basis set is crucial for obtaining reliable results, with larger basis sets and higher levels of electron correlation generally leading to more accurate predictions.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound or its derivatives, computational studies can provide a step-by-step understanding of the reaction pathway.

For example, in the study of base-catalyzed reactions of cyclobutane-1,2-dione, a variety of ab initio and DFT methods were used to investigate three possible reaction paths. The calculations of the Gibbs free energies of activation for each pathway allowed the researchers to determine the most feasible reaction, which was the formation of 1-hydroxycyclopropane-1-carboxylate. Similarly, DFT calculations have been used to investigate the mechanism of hydroxide (B78521) anion addition to cyclobutane-1,2-dione, confirming the transition states through vibrational frequency calculations and intrinsic reaction coordinate (IRC) calculations. These computational approaches could be applied to study reactions such as the esterification or polymerization of this compound, providing detailed insights into the reaction energetics and the structures of intermediates and transition states.

Prediction and Rationalization of Stereochemical Outcomes

Many chemical reactions can lead to the formation of multiple stereoisomers. Computational chemistry can be a powerful tool for predicting and rationalizing the stereochemical outcomes of such reactions. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially.

In the context of cyclobutane chemistry, controlling stereochemistry is a significant challenge due to the strained nature of the ring. Computational studies have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, demonstrating how the stereochemistry is retained during the reaction. For reactions involving this compound, computational modeling could be used to predict the stereoselectivity of, for example, addition reactions to the carboxylic acid groups. Such studies would involve locating the relevant transition states on the potential energy surface and comparing their relative energies to determine the favored stereochemical pathway.

Molecular Modeling and Dynamics for Conformational Landscape Exploration

Molecules are not static entities but are constantly in motion, exploring a range of different conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of a molecule and understanding its dynamic behavior.

For a flexible molecule like this compound, which has a puckered cyclobutane ring and rotatable bonds in the diacetic acid side chains, conformational analysis is crucial for understanding its properties and interactions. A conformational study of 2-substituted cyclobutane-α-amino acid derivatives combined experimental techniques with DFT calculations and MD simulations to investigate the conformational preferences of the cyclobutane ring. The study revealed how substituents on the ring can modulate the ring-puckering.

MD simulations, which solve Newton's equations of motion for a system of atoms, can provide a detailed picture of the conformational dynamics of this compound in different environments, such as in the gas phase or in solution. These simulations can reveal the most populated conformations, the barriers to conformational change, and how the conformational landscape is influenced by solvent effects.

Research Applications of 2,2 Cyclobutane 1,1 Diyl Diacetic Acid in Functional Materials and Supramolecular Chemistry

Polymer Chemistry and Macromolecular Design

The incorporation of the cyclobutane (B1203170) moiety into polymer backbones is a subject of growing interest for creating materials with unique thermal and mechanical properties. nih.govresearchgate.net The semi-rigid nature of the cyclobutane ring, distinct from more rigid aromatic rings or flexible aliphatic chains, makes 2,2'-(Cyclobutane-1,1-diyl)diacetic acid a promising monomer for designing polymers with precisely controlled characteristics. nih.gov

Monomer Incorporation into Novel Polymer Architectures

As a dicarboxylic acid, this compound can be readily incorporated as a monomer in step-growth polymerization reactions to form a variety of novel polymer architectures, such as polyesters and polyamides. The presence of the cyclobutane unit within the polymer backbone is expected to influence chain packing, thermal stability, and mechanical strength. google.com The synthesis of polymers from cyclobutane-based building blocks is seen as a promising avenue for developing sustainable alternatives to traditional petroleum-derived plastics. nih.gov The defined stereochemistry of the cyclobutane ring, often established during its synthesis via photocycloaddition, can be transferred to the polymer, allowing for the creation of materials with highly regular microstructures. nih.gov

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Role of Diacid | Potential Properties from Cyclobutane Core |

| Polyester | Monomer (with diol) | Enhanced thermal stability, semi-rigid backbone, controlled stereochemistry. |

| Polyamide | Monomer (with diamine) | Increased rigidity compared to linear aliphatic analogues, potential for high-performance applications. |

| Copolymers | Co-monomer | Tunable glass transition temperature and degradation profiles. researchgate.net |

Thermally Reversible Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics, owing to the presence of dynamic covalent bonds in their crosslinked structure. nih.govwikipedia.org A key reaction used to create CANs is the reversible [2+2] cycloaddition of unsaturated compounds, which forms cyclobutane linkages. rsc.org While this compound already contains a stable cyclobutane ring, its thermal behavior is of significant interest. The ring-opening of cyclobutane is generally a thermally forbidden process, which contributes to the thermal stability of polymers containing this moiety. nih.gov However, the reverse reaction, or retro-[2+2] cycloaddition, can be triggered by specific stimuli such as UV light or mechanical force, which is a foundational concept for dissociative CANs. rsc.orgnih.gov Polymers derived from this diacid could be designed into CANs where the cyclobutane ring itself is the dynamic linkage, potentially enabling materials that are stable under normal service temperatures but can be reprocessed or healed under specific energetic conditions.

Solid-State Polymerization and Topochemical Reactivity

Solid-state polymerization is a powerful technique that leverages the pre-organization of monomers in a crystal lattice to achieve highly controlled polymerization reactions. mdpi.com Specifically, solid-state [2+2] photocycloaddition is a topochemical reaction used to synthesize polymers containing cyclobutane rings with high regio- and stereoselectivity, an outcome that is difficult to achieve in solution. nih.govnih.gov The structure of this compound is itself a product of such a cycloaddition. The principles of topochemical reactivity dictate that the arrangement of precursor molecules in the crystal determines the stereochemistry of the resulting cyclobutane product. nih.gov This method ensures that only one specific stereoisomer is produced, as the reaction proceeds with minimal atomic movement. researchgate.net This precise control over isomer formation is a significant advantage for creating polymers with uniform structures and predictable properties. nih.gov

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In coordination chemistry, aliphatic and alicyclic carboxylates are gaining attention as organic linkers or ligands for the construction of Metal-Organic Frameworks (MOFs). nih.gov These ligands offer unique properties compared to their more common aromatic counterparts, including greater conformational freedom and different host-guest interaction potentials. nih.gov

Ligand Design for Tailored Porous Materials

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters connected by organic ligands. nih.govmdpi.com The use of this compound as a ligand offers a distinct geometric profile for the design of MOFs. The defined bond angles and lengths of the semi-rigid cyclobutane core can be used to engineer the pore size and shape of the framework with high precision. nih.gov The use of short, cyclic dicarboxylate ligands like cyclobutanedicarboxylates has been shown to be an effective strategy for creating small-pore MOFs, which are promising for optimizing gas separation and storage applications. osti.gov The aliphatic nature of the cyclobutane ring provides a non-polarizable core, which can lead to different and potentially more selective host-guest interactions compared to MOFs built from aromatic ligands. nih.gov

Tunable Properties of Coordination Polymers

The modular nature of MOFs allows for their properties to be fine-tuned by systematically varying the constituent building blocks, such as the metal node and the organic ligand. nih.gov The incorporation of a ligand like this compound can lead to coordination polymers with highly tunable characteristics. For instance, the choice of a specific cyclobutane-based ligand has been demonstrated to enable ultrafine tuning of pore dimensions, dramatically amplifying the selectivity of the MOF for specific gas molecules. osti.gov The conformational flexibility inherent in some alicyclic ligands can also impart stimuli-responsive "breathing" behaviors to the MOF, where the framework expands or contracts in response to external factors like guest molecules or temperature changes. nih.gov This tunability makes coordination polymers derived from this compound promising candidates for applications in chemical sensing, catalysis, and controlled substance release.

Table 2: this compound as a Ligand for MOFs

| Ligand Feature | Influence on MOF Properties | Potential Application |

| Defined Geometry | Precise control over pore size and shape. osti.gov | Gas separation, selective adsorption. |

| Aliphatic Core | Non-polarizable struts, unique host-guest interactions. nih.gov | Selective sensing, chromatography. |

| Semi-Rigid Structure | Potential for stimuli-responsive "breathing" frameworks. nih.govnih.gov | Smart materials, controlled drug delivery. |

Sensor Applications Based on MOF Derivatization

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov Their high surface area, tunable pore sizes, and functionalizable nature make them excellent candidates for chemical sensor applications. nih.govmdpi.com Dicarboxylic acids are a common class of organic linkers used in the synthesis of MOFs. rsc.org The luminescence of MOFs, which can arise from the organic linkers, metal ions, or encapsulated guest molecules, is a key property exploited for sensing. rsc.org A common sensing mechanism involves the quenching or enhancement of this luminescence upon interaction with an analyte. rsc.org

While a wide variety of dicarboxylic acids have been employed to construct MOFs for sensing applications, such as the detection of metal ions (Fe³⁺, Eu³⁺) and anions (Cr₂O₇²⁻), specific research detailing the use of this compound as the primary organic linker in a MOF designed for sensor applications is not extensively documented in the current literature. rsc.orgrsc.org However, the structural characteristics of this ligand—a rigid cyclobutane core with two carboxylate binding groups—are well-suited for forming stable, porous frameworks. It is plausible that MOFs derived from this linker could be developed for sensing applications, leveraging the general principles of analyte detection established for other luminescent MOFs.

Supramolecular Assembly and Molecular Recognition

Hydrogen Bond-Directed Self-Assembly in Solution and Solid State

Hydrogen bonds are fundamental non-covalent interactions that govern the self-assembly of molecules into well-defined, ordered structures. nih.govharvard.eduharvard.edu Carboxylic acids are particularly effective functional groups for directing self-assembly due to their ability to act as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen). The most common and stable interaction motif formed by carboxylic acids is the centrosymmetric dimer, which involves two molecules linked by a pair of O–H···O hydrogen bonds, described by the graph set notation R²₂(8). acs.org

The self-assembly of this compound is expected to be dominated by this robust carboxylic acid dimerization. In the solid state and in non-polar solvents, the two carboxylic acid groups on each molecule can engage in hydrogen bonding with neighboring molecules. nih.gov This can lead to the formation of one-dimensional supramolecular polymers or two-dimensional sheets, depending on the relative orientation of the molecules in the crystal lattice. The rigid cyclobutane core restricts conformational flexibility, promoting the formation of highly ordered, crystalline materials. The principles of using hydrogen bonds to create extended networks have been widely demonstrated in numerous systems, such as the well-studied melamine-cyanuric acid lattice. harvard.edu

Crystal Engineering and Design of Supramolecular Networks

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. nih.govmdpi.com The predictability of hydrogen bonding synthons, particularly those involving carboxylic acids, makes them powerful tools in this field. A synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. nih.gov For this compound, the primary synthon is the carboxylic acid group, which reliably forms the dimer motif mentioned previously.

By introducing other functional molecules, known as co-formers, it is possible to create multi-component crystals (co-crystals) with different hydrogen bonding patterns and properties. researchgate.net For example, a co-crystal between a carboxylic acid and a pyridine-containing molecule would likely feature a strong O–H···N hydrogen bond. The geminal arrangement of the two acetic acid groups on the cyclobutane scaffold provides a specific geometry that can be exploited to build more complex supramolecular networks. This arrangement can direct the formation of chains, sheets, or porous frameworks depending on the choice of co-former and crystallization conditions.

| Synthon Type | Description | Graph Set Notation |

| Carboxylic Acid Dimer | A pair of molecules linked by two O-H···O hydrogen bonds. | R²₂(8) |

| Carboxylic Acid Catenane | An extended chain of molecules linked by single O-H···O hydrogen bonds. | C(4) |

| Acid-Pyridine Heterosynthon | A strong O-H···N hydrogen bond between a carboxylic acid and a pyridine derivative. | D |

Control of Chirality in Self-Assembled Systems

Chirality at the molecular level can be translated and amplified to create macroscopic supramolecular structures with a specific handedness, such as helices or twisted fibers. The rigid four-membered ring of cyclobutane makes it an excellent scaffold for studying the transfer of chirality. acs.org While this compound itself is achiral, the introduction of substituents onto the cyclobutane ring can create chiral centers.

Studies on other chiral cyclobutane derivatives, such as β-amino acid-based amphiphiles, have shown that the relative stereochemistry (cis vs. trans) of the substituents has a profound impact on the resulting self-assembled structures. nih.gov These differences in molecular geometry influence molecular packing and hydrogen-bonding networks, leading to distinct aggregate morphologies, such as spherical micelles or fibers with different kinetics of formation. nih.gov Similarly, chiral cyclobutane-based ureas form different types of aggregates (chains, helices, sheets) depending on the substituents and their ability to form additional hydrogen bonds. acs.org This indicates that the stereochemical constraints imposed by the cyclobutane ring are a powerful tool for controlling chirality at the supramolecular level. nih.gov It is therefore expected that chiral derivatives of this compound could be used to rationally design and construct self-assembled systems with controlled helicity and morphology.

| Chiral Cyclobutane Derivative | Key Finding | Supramolecular Outcome |

| β-Amino Acid Amphiphiles | cis/trans stereochemistry influences headgroup solvation and packing. nih.gov | Formation of spherical micelles or fibers with different morphologies and kinetics. nih.gov |

| Biscyclobutane Ureas | Substituents on the ring tune the mode of aggregation. acs.org | Formation of chains, helices, and sheets governed by hydrogen bonding. acs.org |

Catalysis and Reaction Engineering

Role as a Ligand in Metal-Catalyzed Transformations

In metal-catalyzed reactions, ligands play a crucial role by binding to the metal center and modulating its steric and electronic properties, which in turn influences the catalyst's activity, selectivity, and stability. nih.govnih.gov Dicarboxylic acids can act as bidentate ligands by deprotonating to form dicarboxylates that chelate to a metal ion. Research has demonstrated that the closely related cyclobutane-1,1-dicarboxylic acid can form stable mixed-ligand complexes with palladium(II). researchgate.net

When this compound acts as a ligand, it would form a six-membered chelate ring with the metal center. The rigid cyclobutane backbone imposes significant conformational constraints on this chelate ring. This rigidity can be advantageous in catalysis, as it can reduce the number of available conformations in the transition state, potentially leading to higher selectivity. nih.gov The use of such ligands can be beneficial in a variety of transformations, including C-H activation, transfer hydrogenation, and polymerization reactions. nih.goved.ac.uk While specific catalytic applications employing this compound as a ligand are not widely reported, its structural features suggest it has potential for use in the design of novel, well-defined transition metal catalysts. purdue.edu

| Ligand Feature | Description | Potential Catalytic Influence |

| Bidentate Chelation | The two carboxylate groups bind to a single metal center. | Increased catalyst stability (chelate effect). |

| Rigid Backbone | The cyclobutane ring restricts conformational freedom. | Enhanced selectivity by limiting transition state geometries. |

| Geminal Substitution | The two acetic acid groups originate from the same carbon atom. | Defines a specific bite angle and steric profile around the metal center. |

Brønsted Acidic Properties in Organic Catalysis

As a dicarboxylic acid, this compound possesses two acidic protons and can thus function as a Brønsted acid catalyst. Brønsted acids are proton donors that can activate substrates in a variety of organic reactions, typically by protonating a functional group and increasing its electrophilicity.

Theoretical Catalytic Activity: The catalytic potential of this compound would be centered on its ability to donate protons from its two carboxylic acid moieties. The geminal arrangement of the diacetic acid groups on the cyclobutane ring could influence its catalytic behavior. This rigid four-membered ring structure holds the carboxylic acid groups in a specific spatial orientation, which could potentially lead to cooperative effects or unique substrate selectivity compared to more flexible dicarboxylic acids.

Potential Applications in Organic Synthesis: While specific examples are not documented, a dicarboxylic acid of this nature could theoretically catalyze a range of acid-mediated reactions. The table below outlines some plausible, though not experimentally verified, applications.

| Reaction Type | Description | Potential Role of this compound |

| Esterification | The formation of an ester from a carboxylic acid and an alcohol. | Protonation of the carbonyl oxygen of the reactant carboxylic acid, activating it for nucleophilic attack by the alcohol. |

| Hydrolysis | The cleavage of bonds through the addition of water, such as in the hydrolysis of esters or amides. | Protonation of the carbonyl oxygen of the ester or amide, making the carbonyl carbon more susceptible to nucleophilic attack by water. |

| Aldol Reactions | The formation of a β-hydroxy carbonyl compound from the reaction of two carbonyl compounds. | Protonation of the carbonyl oxygen of one of the reactants, which can facilitate the enolization of the other reactant. |

| Rearrangements | Acid-catalyzed rearrangements like the pinacol rearrangement. | Protonation of a hydroxyl group to form a good leaving group (water), initiating a carbocationic rearrangement. |

Further empirical research is required to validate these theoretical applications and to ascertain the efficiency and selectivity of this compound as a Brønsted acid catalyst in organic synthesis.

Supramolecular Catalysis and Enzyme Mimicry

Supramolecular catalysis involves the use of organized molecular assemblies, held together by non-covalent interactions, to perform catalytic functions. nih.govresearchgate.net This field often draws inspiration from enzymes, aiming to create artificial systems that mimic their high efficiency and selectivity. nih.gov

Potential for Supramolecular Assembly: this compound possesses functional groups—namely, the two carboxylic acid moieties—that are capable of forming strong and directional hydrogen bonds. This characteristic is a fundamental prerequisite for the construction of supramolecular architectures. The rigid cyclobutane core provides a defined scaffold, which could direct the self-assembly of the molecule into predictable and ordered structures, such as dimers, ribbons, or more complex networks.

Conceptual Role in Enzyme Mimicry: Enzymes often utilize precisely positioned functional groups within a binding pocket to catalyze reactions. The fixed spatial relationship between the two carboxylic acid groups in this compound could be exploited to create a rudimentary active site mimic. For instance, the two acidic groups might act in concert to bind and activate a substrate, potentially leading to rate enhancements or specific reaction pathways.

While no specific studies have been published on the use of this compound for these purposes, its structure suggests it could be a valuable building block in the design of more complex supramolecular catalysts. By functionalizing the cyclobutane ring or the acetic acid side chains, it may be possible to introduce other recognition sites to create more sophisticated enzyme mimics with tailored catalytic activities. The exploration of this potential remains an open area for future research.

Future Perspectives and Emerging Research Directions for 2,2 Cyclobutane 1,1 Diyl Diacetic Acid

Development of Sustainable and Bio-Inspired Synthetic Routes

The development of green and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2,2'-(Cyclobutane-1,1-diyl)diacetic acid, future research is anticipated to move beyond traditional synthetic methods, which may involve multi-step processes with significant waste generation.

A promising direction lies in the exploration of bio-inspired synthetic strategies . Nature often employs enzymatic processes and template-directed syntheses to construct complex molecules with high precision. Researchers may investigate the potential of engineered enzymes or biomimetic catalysts to facilitate the construction of the sterically hindered cyclobutane (B1203170) core with the geminal diacetic acid groups.

Furthermore, inspiration can be drawn from the sustainable synthesis of other cyclobutane-containing diacids. For instance, the use of [2+2] photocycloaddition reactions from renewable starting materials is a well-established green method for creating cyclobutane rings. nih.govresearchgate.net A novel approach for this compound could involve the design of a suitable precursor derived from biorenewable sources that, upon photochemical activation, yields the target molecule. This would align with the principles of green chemistry by utilizing light as a clean reagent and potentially reducing the reliance on petroleum-based feedstocks. nih.gov The synthesis of a related compound, CBDA-3, from sorbic acid using photoenergy exemplifies such a sustainable pathway. nih.govresearchgate.net

Integration into Advanced Functional Materials beyond Traditional Polymers and MOFs

The rigid framework of the cyclobutane ring combined with the versatile reactivity of its two carboxylic acid groups makes this compound an interesting building block for new materials. While its potential use in polymers and metal-organic frameworks (MOFs) is a logical starting point, future research is expected to venture into more advanced functional materials.

The geminal arrangement of the carboxylic acid groups could be exploited for the development of:

Specialty Polymers: Incorporation of this diacid into polyesters or polyamides could impart unique thermal and mechanical properties due to the constrained nature of the cyclobutane ring. These polymers might exhibit enhanced rigidity and thermal stability compared to analogues made from more flexible diacids.

Chelating Agents: The two closely positioned carboxylic acid groups could act as an effective chelation site for specific metal ions. This could lead to applications in areas such as catalysis, sensing, or the development of contrast agents for medical imaging.

Self-Assembled Monolayers (SAMs): The diacid could be used to functionalize surfaces, creating well-ordered monolayers with specific chemical properties. The orientation of the cyclobutane ring relative to the surface could be controlled to tailor surface wettability, adhesion, or biocompatibility.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the cyclobutane moiety in this compound suggests that it may undergo unique chemical transformations under specific conditions. Future research will likely focus on exploring this reactivity to unlock new synthetic pathways and molecular architectures.

Key areas of investigation could include:

Ring-Opening Reactions: Controlled cleavage of the cyclobutane ring could provide access to a variety of linear or macrocyclic structures that are not easily accessible through other means. The reaction conditions could be tuned to selectively break different bonds within the ring.

Intramolecular Cyclizations: The proximity of the two carboxylic acid groups could facilitate novel intramolecular reactions, leading to the formation of bicyclic lactones or other complex ring systems.

Mechanochemistry: The application of mechanical force to induce chemical reactions is a rapidly growing field. Investigating the mechanochemical behavior of this compound and its derivatives could reveal unprecedented reactivity and lead to solvent-free synthetic methods.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for accelerating scientific discovery. For a molecule like this compound, where empirical data is sparse, computational modeling can provide invaluable insights and guide experimental design.

Future research will likely employ a combination of theoretical and practical approaches:

Predicting Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surfaces of various reactions involving this compound. beilstein-journals.org This can help to predict the feasibility of different synthetic routes and identify the most promising reaction conditions.

Understanding Material Properties: Computational simulations can be used to predict the properties of polymers and other materials derived from this diacid. This can help to screen potential applications and prioritize synthetic efforts.

Elucidating Reaction Mechanisms: When novel reactivity is discovered experimentally, computational studies can be employed to elucidate the underlying reaction mechanisms. This deeper understanding can then be used to optimize the reaction and expand its scope. A computational study on the base-catalyzed reactions of cyclobutane-1,2-dione, for example, successfully predicted the favored reaction pathway, which was corroborated by experimental observations. beilstein-journals.org

By combining the predictive power of computational chemistry with targeted experimental work, the exploration of this compound and its potential applications can be significantly accelerated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.